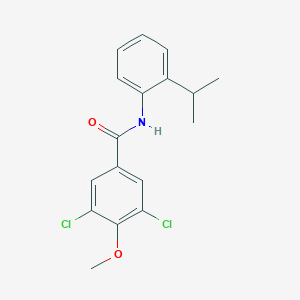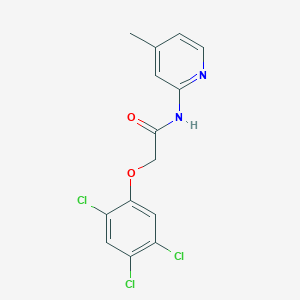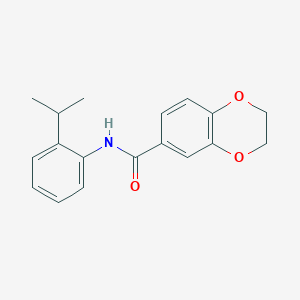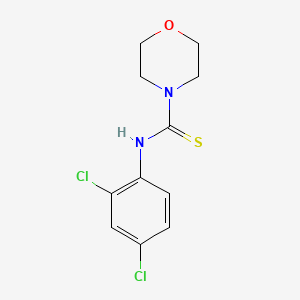
N-(2,4-dichlorophenyl)-4-morpholinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-4-morpholinecarbothioamide, commonly known as DCM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCM is a member of the thiosemicarbazone family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of DCM is not fully understood, but it is thought to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, DCM prevents cancer cells from dividing and proliferating, leading to cell death. Additionally, DCM has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DCM has been shown to have a variety of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, DCM has been shown to inhibit the production of reactive oxygen species, which can cause cellular damage and contribute to the development of diseases such as cancer and Alzheimer's disease. Additionally, DCM has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using DCM in lab experiments is its high potency and specificity for cancer cells. This allows researchers to study the effects of DCM on cancer cells without affecting normal cells. Additionally, DCM has been shown to have low toxicity in animal studies, making it a potentially safe and effective therapeutic agent. However, one limitation of using DCM in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of DCM. One area of research is the development of more efficient synthesis methods to produce DCM in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of DCM and its potential therapeutic applications. Finally, the development of more water-soluble derivatives of DCM may improve its efficacy as a therapeutic agent.
合成法
DCM can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenyl isothiocyanate with morpholine-4-carbothioamide or the reaction of 2,4-dichlorophenyl hydrazine with thiosemicarbazide. The synthesis of DCM has been optimized to produce high yields of pure compound suitable for scientific research.
科学的研究の応用
DCM has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. DCM has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia cells. Additionally, DCM has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2OS/c12-8-1-2-10(9(13)7-8)14-11(17)15-3-5-16-6-4-15/h1-2,7H,3-6H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIZBQTZCZJAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)morpholine-4-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5797472.png)
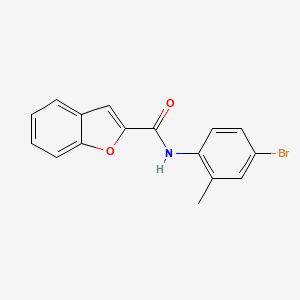
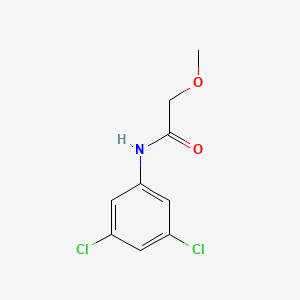
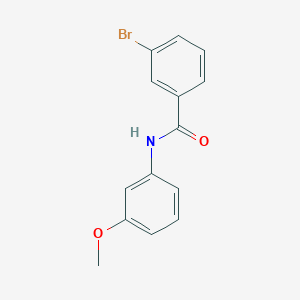
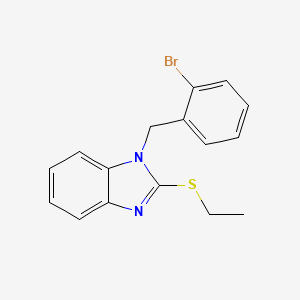
![N-{4-[N-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5797489.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5797503.png)
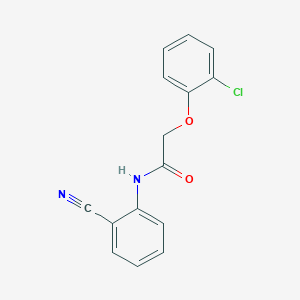
![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5797525.png)
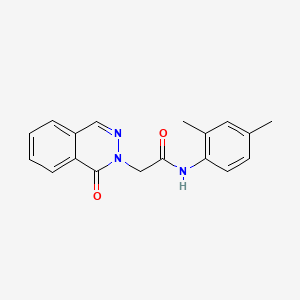
![1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5797538.png)
